molecular formula C9H10N2O4 B15294323 2'-Nitro-p-acetanisidide-15N

2'-Nitro-p-acetanisidide-15N

Cat. No.: B15294323
M. Wt: 211.18 g/mol
InChI Key: QGEGALJODPBPGR-KHWBWMQUSA-N
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Description

2’-Nitro-p-acetanisidide-15N, also known as 4-Acetamido-1-methoxy-3-nitrobenzene-15N, is a nitrogen-15 labeled compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C9H10N15NO4 and a molecular weight of 211.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitro-p-acetanisidide-15N typically involves the nitration of p-acetanisidide. The process begins with the acylation of anisidine to form p-acetanisidide, followed by nitration using a mixture of nitric acid and sulfuric acid. The nitrogen-15 isotope is introduced during the nitration step .

Industrial Production Methods

Industrial production methods for 2’-Nitro-p-acetanisidide-15N are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled reagents is crucial for the production of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

2’-Nitro-p-acetanisidide-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2’-Nitro-p-acetanisidide-15N involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The labeled nitrogen-15 allows for the tracking of nitrogen atoms in metabolic studies, providing insights into nitrogen utilization and transformation in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Nitro-p-acetanisidide-15N is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving isotopic tracing. This labeling allows for more precise studies of nitrogen-related processes compared to its unlabeled counterparts .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

211.18 g/mol

IUPAC Name

N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1

InChI Key

QGEGALJODPBPGR-KHWBWMQUSA-N

Isomeric SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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